molecular formula C17H15FN4O4S B2549415 5-(2-(5-((2-(4-fluorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)-6-methylpyrimidine-2,4(1H,3H)-dione CAS No. 1170997-00-8

5-(2-(5-((2-(4-fluorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B2549415
CAS No.: 1170997-00-8
M. Wt: 390.39
InChI Key: VFCSJHKWLCEPSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-(5-((2-(4-fluorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H15FN4O4S and its molecular weight is 390.39. The purity is usually 95%.
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Scientific Research Applications

Antifungal and Antibacterial Applications

Research on compounds with 1,3,4-oxadiazole and thiazolidinedione functionalities has shown promising antifungal and antibacterial properties. For instance, antifungal activity was demonstrated by derivatives of 1,3,4-oxadiazolo[3,2-a]-s-triazine-5, 7-diones and their 5-thioxo-7-ones against various fungi like A. niger and F. oxyporum. These compounds were compared with Dithane M-45, showing significant fungitoxic action correlated with structural features of the tested compounds (Mishra, Singh, & Wahab, 2000). Additionally, a series of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones exhibited good activity against gram-positive bacteria, highlighting the potential of these structures in developing new antibacterial agents (Prakash et al., 2011).

Luminescent Material Applications

Compounds incorporating thiazolidinedione (TD) have been explored for their luminescent properties, particularly in the development of bioplastic scintillation materials. A study demonstrated the luminescent capabilities of poly lactic acid (PLA) blended with thiazolidinedione derivatives, indicating potential applications in eco-friendly blue emissive layers and bioplastic scintillators. The absorption and emission characteristics of these materials suggest their usefulness in absorbing UVA radiations and emitting blue light, which could be advantageous for various optoelectronic applications (Pai & Kunhanna, 2020).

Pharmaceutical Research

The synthesis and evaluation of various compounds with the 1,3,4-oxadiazole and thiazolidinedione moieties have been a subject of interest in pharmaceutical research, targeting diseases such as cancer and infections. For instance, some derivatives have been synthesized for their potential as anticancer agents, with evaluations conducted on their efficacy against specific cancer cell lines. This research area explores the structural modifications of these compounds to enhance their biological activity and specificity towards target cells.

Optoelectronic Applications

Novel conjugated polyelectrolytes and compounds with 1,3,4-oxadiazole derivatives have been synthesized and characterized for their potential in optoelectronic applications, such as organic light-emitting diodes (OLEDs) and solar cells. The electron-deficient nature and planar structure of these compounds contribute to their high conductivity and electron mobility, which are crucial parameters for the efficiency of optoelectronic devices. The synthesis and characterization of these materials focus on improving their photophysical properties for better performance in device applications (Hu et al., 2015).

Properties

IUPAC Name

5-[2-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]ethyl]-6-methyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O4S/c1-9-12(15(24)20-16(25)19-9)6-7-14-21-22-17(26-14)27-8-13(23)10-2-4-11(18)5-3-10/h2-5H,6-8H2,1H3,(H2,19,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCSJHKWLCEPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CCC2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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